6-[2-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl]-7-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine
Overview
Description
6-[2-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl]-7-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound features a combination of pyrimidine and triazolopyrimidine rings, which are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl]-7-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from commercially available precursors. The synthetic strategy can be divided into two main approaches: annulation of the pyrimidine moiety to the triazole ring and annulation of the triazole fragment to the pyrimidine ring .
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Annulation of Pyrimidine Moiety to Triazole Ring
- Starting with a pyrimidine derivative, the reaction involves the introduction of a triazole ring through cyclization reactions.
- Common reagents include hydrazine derivatives and formylated pyrimidines.
- Reaction conditions often involve heating under reflux in the presence of a suitable solvent like ethanol or acetic acid.
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Annulation of Triazole Fragment to Pyrimidine Ring
- This approach starts with a triazole derivative, which is then reacted with pyrimidine precursors.
- Reagents such as chloroformates and amines are commonly used.
- The reaction is typically carried out under basic conditions with solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and microwave-assisted reactions can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
6-[2-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl]-7-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
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Oxidation
- The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
- Oxidation typically affects the piperazine ring, leading to the formation of N-oxides.
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Reduction
- Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
- These reactions often target the pyrimidine ring, reducing it to dihydropyrimidine derivatives.
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Substitution
- Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.
- Common reagents include alkyl halides and amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or neutral conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Alkyl halides, amines; basic or neutral conditions.
Major Products Formed
Oxidation: N-oxides of the piperazine ring.
Reduction: Dihydropyrimidine derivatives.
Substitution: Alkylated or aminated pyrimidine derivatives.
Scientific Research Applications
6-[2-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl]-7-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of scientific research applications:
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Chemistry
- Used as a building block for the synthesis of more complex heterocyclic compounds.
- Employed in the study of reaction mechanisms and synthetic methodologies.
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Biology
- Investigated for its potential as an enzyme inhibitor, particularly targeting acetylcholinesterase and butyrylcholinesterase .
- Studied for its interactions with various biological macromolecules.
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Medicine
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Industry
- Used in the development of new pharmaceuticals and agrochemicals.
- Employed in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-[2-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl]-7-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets:
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Enzyme Inhibition
- The compound acts as an inhibitor of acetylcholinesterase and butyrylcholinesterase, enzymes involved in the breakdown of acetylcholine .
- It binds to the active site of these enzymes, preventing the hydrolysis of acetylcholine and thereby enhancing cholinergic neurotransmission.
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CDK2 Inhibition
- The compound inhibits cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle .
- By binding to the ATP-binding site of CDK2, it prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
6-[2-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl]-7-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine can be compared with other similar compounds based on their structure and biological activity:
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2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide
- Similar structure with a piperazine and pyrimidine ring.
- Also acts as an acetylcholinesterase inhibitor but with different potency and selectivity .
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Pyrazolo[3,4-d]pyrimidine Derivatives
- Share the pyrazolo[3,4-d]pyrimidine scaffold.
- Known for their CDK2 inhibitory activity and anticancer properties .
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Pyrimido[1,2-a]benzimidazoles
- Structurally similar with a fused pyrimidine and benzimidazole ring.
- Exhibit various biological activities, including antiviral and anticancer effects .
Conclusion
This compound is a versatile compound with significant potential in scientific research and therapeutic applications. Its unique structure and diverse reactivity make it a valuable tool in the fields of chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
6-[2-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-7-methyl-2-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N8/c1-20-23(18-29-27-31-25(32-35(20)27)22-10-6-3-7-11-22)24-12-13-28-26(30-24)34-16-14-33(15-17-34)19-21-8-4-2-5-9-21/h2-13,18H,14-17,19H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLVDQUQTLWKCFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=NC(=NN12)C3=CC=CC=C3)C4=NC(=NC=C4)N5CCN(CC5)CC6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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